molecular formula C13H11FO2S B1651626 Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- CAS No. 130890-90-3

Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-

Cat. No.: B1651626
CAS No.: 130890-90-3
M. Wt: 250.29 g/mol
InChI Key: CACVEVLNZGOKML-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- is an organic compound with the molecular formula C13H11FO2S It is a derivative of benzene, where a fluorine atom is attached to the benzene ring at the first position, and a phenylsulfonylmethyl group is attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- typically involves the reaction of 1-fluoro-3-methylbenzene with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-fluoro-3-methylbenzene and phenylsulfonyl chloride.

    Reaction Conditions: Reflux in the presence of a base (e.g., pyridine or triethylamine).

    Product: Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The phenylsulfonylmethyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the fluorine atom.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets. The fluorine atom and the phenylsulfonylmethyl group contribute to its reactivity and binding affinity with various enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-fluoro-3-methyl-: Similar structure but lacks the phenylsulfonylmethyl group.

    Benzene, 1-chloro-3-[(phenylsulfonyl)methyl]-: Similar structure with a chlorine atom instead of fluorine.

    Benzene, 1-fluoro-3-[(methylsulfonyl)methyl]-: Similar structure with a methylsulfonyl group instead of phenylsulfonyl.

Uniqueness

Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]- is unique due to the presence of both the fluorine atom and the phenylsulfonylmethyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(benzenesulfonylmethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACVEVLNZGOKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461671
Record name Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130890-90-3
Record name Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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